Merisoprol acetate Hg 203

Description

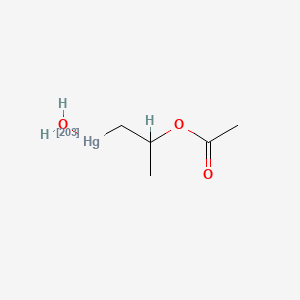

Merisoprol acetate Hg 203 (CAS: 24359-50-0) is a radiopharmaceutical compound containing the radioactive isotope mercury-203. Its molecular formula is C₅H₉HgO₂·HO, with a structure featuring a mercury atom bound to a 2-(acetyloxy)propyl group and a hydroxyl group . Historically, mercury-203-labeled compounds like Merisoprol acetate were explored for diagnostic imaging due to mercury’s affinity for specific tissues and its detectable gamma emissions (Hg-203 has a physical half-life of 46.6 days). However, its clinical use has declined due to concerns about mercury toxicity and the development of safer alternatives.

Properties

CAS No. |

24359-50-0 |

|---|---|

Molecular Formula |

C5H11HgO3 |

Molecular Weight |

322.11 g/mol |

IUPAC Name |

2-acetyloxypropyl(203Hg)mercury-203;hydrate |

InChI |

InChI=1S/C5H9O2.Hg.H2O/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;;1H2/i;1+2; |

InChI Key |

XEYXXNNANYYHGB-QCSIMTJTSA-N |

Isomeric SMILES |

CC(C[203Hg])OC(=O)C.O |

Canonical SMILES |

CC(C[Hg])OC(=O)C.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Merisoprol acetate Hg 203 involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable organic compound with mercuric acetate. The reaction typically occurs in an organic solvent, such as acetic acid, under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Merisoprol acetate Hg 203 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing products.

Reduction: Reduction reactions can convert this compound into other mercury compounds with lower oxidation states.

Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury or other mercury compounds.

Scientific Research Applications

Merisoprol acetate Hg 203 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving mercury’s effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical imaging.

Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Merisoprol acetate Hg 203 involves its interaction with molecular targets, primarily through the mercury atom. The compound can bind to thiol groups in proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

| Property | Merisoprol Acetate Hg-203 | Chlormerodrin Hg-203 | Mercuric Chloride (HgCl₂) |

|---|---|---|---|

| Molecular Formula | C₅H₉HgO₂·HO | C₅H₁₁ClHgN₂O₂ | HgCl₂ |

| Structure | (2-acetyloxypropyl)hydroxy mercury | 3-chloromercuri-2-methoxypropylurea | Linear Hg-Cl bonds |

| Radioactive Isotope | Hg-203 | Hg-203 | N/A |

| Primary Use | Diagnostic imaging (historical) | Kidney imaging (historical) | Disinfectant, preservative |

| Toxicity Profile | High (organomercury toxicity) | High (renal accumulation) | Extremely high (acute toxicity) |

Pharmacokinetics and Biodistribution

- Merisoprol Acetate Hg-203 : Likely renal excretion due to mercury’s affinity for sulfhydryl groups in renal tubules. However, its acetyloxy group may enhance solubility and alter tissue distribution compared to Chlormerodrin .

- Chlormerodrin Hg-203 : Primarily accumulates in the kidneys due to its urea moiety, making it historically useful for renal imaging. Its methoxy group improves metabolic stability .

Table 3: Pharmacokinetic Profiles

| Parameter | Merisoprol Acetate Hg-203 | Chlormerodrin Hg-203 |

|---|---|---|

| Biodistribution | Broad (dependent on acetyl group) | Kidney-specific |

| Excretion Pathway | Renal | Renal |

| Half-Life (Biological) | Not specified | ~10 days (in vivo) |

| Stability | Moderate (hydrolysis-sensitive) | High (stable urea linkage) |

Research Findings and Clinical Relevance

- Chlormerodrin Hg-203 : Demonstrated efficacy in renal imaging but phased out due to nephrotoxicity risks. Studies emphasize the importance of high radiochemical purity to minimize free Hg²⁺ release .

- Merisoprol Acetate Hg-203: Limited clinical data exist, but its structural similarity to Chlormerodrin suggests comparable limitations. Both compounds highlight the trade-off between diagnostic utility and mercury toxicity .

Q & A

Q. How should researchers design dose-response studies for Merisoprol acetate Hg-203 to balance radiological safety and signal detection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.